(Ethyl-d5)triphenylphosphonium Bromide

説明

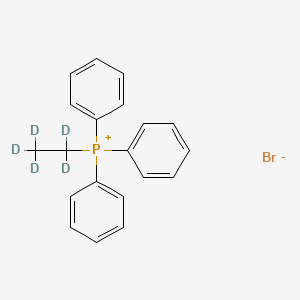

(Ethyl-d5)triphenylphosphonium Bromide is a stable isotope-labeled compound with the molecular formula C20H15D5BrP and a molecular weight of 376.28. It is a derivative of triphenylphosphonium bromide, where the ethyl group is replaced with a deuterated ethyl group (ethyl-d5). This compound is primarily used in scientific research for its unique properties, including its role as a phase-transfer catalyst and its applications in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl-d5)triphenylphosphonium Bromide typically involves the quaternization of triphenylphosphine with deuterated ethyl bromide. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:

[ \text{Ph}_3\text{P} + \text{CD}_3\text{CD}_2\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{CD}_3\text{CD}_2\text{Br}- ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is typically purified through recrystallization and dried under vacuum to obtain a high-purity crystalline product .

化学反応の分析

Types of Reactions: (Ethyl-d5)triphenylphosphonium Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Wittig Reaction: Typically involves the use of aldehydes or ketones and a strong base like butyllithium.

Major Products:

Substitution Reactions: Various substituted phosphonium salts.

Oxidation and Reduction Reactions: Corresponding oxidized or reduced phosphonium compounds.

Wittig Reactions: Formation of alkenes with high specificity.

科学的研究の応用

(Ethyl-d5)triphenylphosphonium Bromide has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, particularly in the preparation of alkenes via Wittig reactions.

Biology: Employed in studies involving stable isotope labeling to trace metabolic pathways and reaction mechanisms.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to target specific cellular components.

Industry: Utilized in the production of epoxy resins and as a catalyst in various polymerization reactions.

作用機序

The mechanism of action of (Ethyl-d5)triphenylphosphonium Bromide involves its role as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). In Wittig reactions, it forms a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes. The molecular targets and pathways involved include the stabilization of carbanions and the formation of betaine intermediates .

類似化合物との比較

Triphenylphosphonium Bromide: The non-deuterated version of the compound.

Vinyltriphenylphosphonium Bromide: Used in similar reactions but with a vinyl group instead of an ethyl group.

Methyltriphenylphosphonium Bromide: Contains a methyl group instead of an ethyl group.

Uniqueness: (Ethyl-d5)triphenylphosphonium Bromide is unique due to its deuterated ethyl group, which provides distinct advantages in isotope labeling studies. This allows for more precise tracking of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .

生物活性

(Ethyl-d5)triphenylphosphonium bromide is a deuterated phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a triphenylphosphonium cation with an ethyl group where hydrogen atoms are replaced by deuterium isotopes. This substitution alters the physicochemical properties of the compound, potentially affecting its biological interactions.

The biological activity of phosphonium salts, including this compound, is primarily attributed to their ability to interact with cellular membranes and influence mitochondrial function. Key mechanisms include:

- Mitochondrial Targeting : Phosphonium salts are known to accumulate in mitochondria due to their positive charge and the negative membrane potential of these organelles. This accumulation can lead to alterations in mitochondrial respiration and apoptosis pathways .

- Antioxidant Properties : Some studies suggest that triphenylphosphonium derivatives exhibit antioxidant activity, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .

Biological Activity

Research indicates that this compound may have several biological activities:

- Anticancer Activity : Preliminary studies have shown that phosphonium salts can inhibit the growth of cancer cells by inducing apoptosis. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

- Neuroprotective Effects : There is emerging evidence that phosphonium compounds may protect neuronal cells from damage due to oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on human colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase activity and altered mitochondrial membrane potential .

- Neuroprotection in Models of Oxidative Stress : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced ROS levels and improved cell survival rates compared to controls. This suggests potential applications in treating conditions like Alzheimer's disease .

Data Summary

特性

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXDQQHTCHJ-LUIAAVAXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747775 | |

| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875477-12-6 | |

| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。